N-{4-[2,4-Dimethyl-3-(N-methyl4-fluorobenzenesulfonamido)benzenesulfonamido]phenyl}acetamide
Description
N-{4-[2,4-Dimethyl-3-(N-methyl-4-fluorobenzenesulfonamido)benzenesulfonamido]phenyl}acetamide is a sulfonamide-acetamide hybrid characterized by a disubstituted benzenesulfonamide core. The molecule features 2,4-dimethyl and N-methyl-4-fluorobenzenesulfonamido groups on the central benzene ring, linked to a phenylacetamide moiety.
Properties
IUPAC Name |
N-[4-[[3-[(4-fluorophenyl)sulfonyl-methylamino]-2,4-dimethylphenyl]sulfonylamino]phenyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24FN3O5S2/c1-15-5-14-22(33(29,30)26-20-10-8-19(9-11-20)25-17(3)28)16(2)23(15)27(4)34(31,32)21-12-6-18(24)7-13-21/h5-14,26H,1-4H3,(H,25,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YTAURGMFSAZCHA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C(C=C1)S(=O)(=O)NC2=CC=C(C=C2)NC(=O)C)C)N(C)S(=O)(=O)C3=CC=C(C=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24FN3O5S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
505.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{4-({3-[[(4-fluorophenyl)sulfonylamino]-2,4-dimethylphenyl}sulfonyl)amino]phenyl}acetamide typically involves multiple steps:
Formation of the Fluorophenyl Sulfonyl Intermediate: This step involves the reaction of 4-fluorobenzenesulfonyl chloride with a suitable amine to form the fluorophenyl sulfonyl intermediate.
Coupling with Dimethylphenyl Amine: The intermediate is then reacted with 3-amino-2,4-dimethylphenylamine under controlled conditions to form the desired sulfonyl amine.
Acetylation: The final step involves the acetylation of the amine group using acetic anhydride or acetyl chloride to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of catalysts, improved reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-{4-({3-[[(4-fluorophenyl)sulfonylamino]-2,4-dimethylphenyl}sulfonyl)amino]phenyl}acetamide can undergo various chemical reactions, including:
Oxidation: The sulfonyl groups can be oxidized to form sulfone derivatives.
Reduction: The nitro groups, if present, can be reduced to amines.
Substitution: The fluorophenyl group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfone derivatives, while reduction can produce amine derivatives.
Scientific Research Applications
N-{4-({3-[[(4-fluorophenyl)sulfonylamino]-2,4-dimethylphenyl}sulfonyl)amino]phenyl}acetamide has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an anti-cancer agent due to its ability to modulate immune responses and inhibit tumor growth.
Materials Science: The compound’s unique structure makes it a candidate for the development of advanced materials with specific properties.
Biological Studies: It is used in studies to understand its effects on cellular processes and its potential as a therapeutic agent.
Mechanism of Action
The mechanism by which N-{4-({3-[[(4-fluorophenyl)sulfonylamino]-2,4-dimethylphenyl}sulfonyl)amino]phenyl}acetamide exerts its effects involves interaction with specific molecular targets and pathways:
Molecular Targets: The compound may target specific proteins or enzymes involved in cellular processes.
Pathways Involved: It can modulate signaling pathways related to cell growth, apoptosis, and immune response.
Comparison with Similar Compounds
Structural and Functional Group Analysis
The table below compares key structural features and pharmacological activities of the target compound with its analogs:
Key Differences and Implications
Fluorine vs. Chloro/Methoxy Substituents :
- The 4-fluoro group in the target compound increases lipophilicity and metabolic stability compared to 4-chloro () or 4-methoxy () analogs. Fluorine’s electronegativity may enhance binding to hydrophobic pockets in biological targets .
- Methoxy groups (e.g., ) improve solubility but reduce membrane permeability, whereas methyl groups (target compound) balance steric effects and lipophilicity.
Pharmacological Potential: Compounds with thiadiazole moieties () exhibit antibacterial activity, suggesting that the target compound’s fluorobenzenesulfonamido group—a bioisostere of thiadiazole—may also confer antimicrobial properties. Analogs like N-[4-(piperazin-1-ylsulfonyl)phenyl]acetamide () show analgesic activity, hinting at possible CNS applications for the target compound if optimized for blood-brain barrier penetration.
Biological Activity
N-{4-[2,4-Dimethyl-3-(N-methyl-4-fluorobenzenesulfonamido)benzenesulfonamido]phenyl}acetamide is a complex organic compound that has garnered attention in pharmacological research due to its potential biological activities. This article aims to explore its biological activity, including its mechanisms, efficacy, and relevant case studies.
Chemical Structure and Properties
The compound's structure can be broken down as follows:
- Molecular Formula : C17H20FNO4S2
- Molecular Weight : 387.48 g/mol
The presence of sulfonamide groups and fluorinated phenyl rings suggests potential interactions with biological targets, particularly in the context of enzyme inhibition and receptor binding.
Anticancer Activity
Recent studies have indicated that compounds similar to N-{4-[2,4-Dimethyl-3-(N-methyl-4-fluorobenzenesulfonamido)benzenesulfonamido]phenyl}acetamide exhibit significant anticancer properties. Research focusing on thiazole-(benz)azole derivatives has shown that modifications in the molecular structure can enhance anticancer activity against various tumor cell lines, such as A549 (lung cancer) and C6 (glioma) cells .
Table 1: Anticancer Activity of Related Compounds
| Compound | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| 6f | A549 | 12.5 | Apoptosis induction |
| 6g | C6 | 15.0 | Caspase-3 activation |
These findings suggest that structural components similar to those in N-{4-[2,4-Dimethyl-3-(N-methyl-4-fluorobenzenesulfonamido)benzenesulfonamido]phenyl}acetamide may play a crucial role in mediating anticancer effects.
Anticonvulsant Activity
Another area of research has focused on the anticonvulsant properties of related compounds. In studies involving derivatives of N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide, various compounds were tested for their efficacy in animal models of epilepsy using the maximal electroshock (MES) and pentylenetetrazole (PTZ) tests .
Table 2: Anticonvulsant Activity Results
| Compound | Dose (mg/kg) | MES Protection (%) | Time Point (h) |
|---|---|---|---|
| 14 | 100 | 80 | 0.5 |
| 19 | 300 | 90 | 4 |
The results indicated that certain modifications led to enhanced protection against seizures, highlighting the importance of chemical structure in determining biological activity.
The biological activity of N-{4-[2,4-Dimethyl-3-(N-methyl-4-fluorobenzenesulfonamido)benzenesulfonamido]phenyl}acetamide is likely mediated through several mechanisms:
- Enzyme Inhibition : The sulfonamide moiety may inhibit specific enzymes involved in tumor growth or seizure activity.
- Receptor Modulation : The compound may interact with neurotransmitter receptors or other cellular targets, influencing signaling pathways relevant to cancer and epilepsy.
- Apoptotic Pathways : Induction of apoptosis in cancer cells may occur through the activation of caspases or other apoptotic markers.
Case Studies
A notable study investigated the effects of a similar sulfonamide compound on glioma cell lines. The compound was found to significantly reduce cell viability and induce apoptosis through mitochondrial pathways . Additionally, animal model studies demonstrated a marked reduction in seizure frequency when treated with related compounds, suggesting a promising therapeutic avenue for epilepsy management.
Q & A
Q. What are the key functional groups in this compound, and how do they influence its reactivity?
The compound contains sulfonamide , acetamide , and fluorobenzene moieties. The sulfonamide groups (both aromatic and aliphatic) contribute to hydrogen-bonding capabilities and potential enzyme inhibition, while the fluorobenzene enhances lipophilicity and metabolic stability . The acetamide group may participate in π-π stacking interactions, affecting binding affinity in biological systems. Methodologically, Fourier-transform infrared spectroscopy (FTIR) and nuclear magnetic resonance (NMR) are critical for verifying these functional groups .
Q. What synthetic routes are commonly used to prepare this compound?
Synthesis typically involves multi-step protocols:
- Step 1 : Sulfonation of 2,4-dimethylaniline to introduce the sulfonamide group.
- Step 2 : Sequential coupling with 4-fluoro-N-methylbenzenesulfonamide under basic conditions (e.g., triethylamine in dichloromethane).
- Step 3 : Final acetylation using acetyl chloride or acetic anhydride . Reaction monitoring via thin-layer chromatography (TLC) and purification via column chromatography are essential for yield optimization .
Q. Which analytical techniques are recommended for characterizing this compound?
- NMR Spectroscopy : ¹H/¹³C NMR to confirm regiochemistry and substituent positions .
- High-Resolution Mass Spectrometry (HRMS) : For molecular formula validation.
- X-ray Crystallography : To resolve crystal packing and confirm stereochemistry (if single crystals are obtainable) .
- HPLC : For purity assessment (>95% purity is standard for biological assays) .
Advanced Research Questions
Q. How can conflicting spectral data (e.g., NMR vs. X-ray) be resolved during structural elucidation?
Discrepancies often arise from dynamic effects (e.g., tautomerism) or crystallographic disorder. To resolve:
- Perform variable-temperature NMR to detect conformational flexibility.
- Use density functional theory (DFT) calculations to compare experimental and theoretical spectra.
- Re-crystallize under different solvents to assess polymorphism .
Q. What strategies optimize reaction yields in the final acetylation step?
- Solvent Choice : Use anhydrous dichloromethane or DMF to minimize hydrolysis.
- Catalysis : Add DMAP (4-dimethylaminopyridine) to enhance acetyl transfer efficiency.
- Temperature Control : Maintain 0–5°C during acetyl chloride addition to suppress side reactions . Post-reaction, isolate the product via acid-base extraction to remove unreacted reagents.
Q. How can structure-activity relationships (SAR) be explored for this compound’s bioactivity?
- Analog Synthesis : Modify substituents (e.g., replace fluorine with chlorine) to assess electronic effects.
- Enzyme Assays : Test inhibitory activity against target enzymes (e.g., carbonic anhydrase) using UV-Vis kinetics.
- Molecular Docking : Perform computational modeling to predict binding modes and affinity . Contradictory bioactivity data (e.g., low in vitro but high in vivo efficacy) may require ADMET profiling to evaluate bioavailability .
Q. What experimental designs are suitable for assessing its stability under physiological conditions?
- pH Stability : Incubate in buffers (pH 1.2–7.4) and monitor degradation via HPLC.
- Thermal Stability : Use differential scanning calorimetry (DSC) to identify decomposition temperatures.
- Light Sensitivity : Expose to UV-Vis light and track photodegradation products via LC-MS .
Data Contradiction Analysis
Q. How should researchers address inconsistencies between computational predictions and experimental bioactivity results?
- Re-evaluate Force Fields : Ensure molecular dynamics simulations use updated parameters for sulfonamide interactions.
- Check Protonation States : Bioactivity may depend on the compound’s ionization state at physiological pH, which is often overlooked in docking studies .
- Validate Assay Conditions : Confirm that experimental assays replicate intracellular conditions (e.g., redox environment, co-factor availability) .
Methodological Recommendations
Q. What protocols are advised for resolving low crystallinity during X-ray analysis?
- Solvent Screening : Test polar (ethanol) vs. non-polar (hexane) solvents for crystallization.
- Seeding : Introduce microcrystals from prior batches to induce nucleation.
- Slow Evaporation : Use controlled evaporation rates to grow larger crystals .
Q. How can researchers mitigate batch-to-batch variability in synthesis?
- Standardize Reagents : Use anhydrous solvents and freshly distilled amines.
- Process Analytical Technology (PAT) : Implement in-line FTIR or Raman spectroscopy for real-time reaction monitoring.
- Design of Experiments (DoE) : Apply factorial designs to identify critical parameters (e.g., temperature, stoichiometry) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
